molecular formula C37H56N8O7 B3026296 Unguisin B CAS No. 226956-07-6

Unguisin B

Cat. No.: B3026296
CAS No.: 226956-07-6
M. Wt: 724.9 g/mol
InChI Key: STCFDPSTGTYYBQ-MDODTGCMSA-N
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Description

Unguisin B is a cyclic heptapeptide isolated predominantly from the fungal genus Aspergillus. This compound is part of the unguisin family, which is characterized by the presence of non-proteinogenic amino acids such as gamma-aminobutyric acid and beta-methylphenylalanine. These cyclic peptides are known for their structural diversity and potential biological activities, although significant biological functions have not yet been fully elucidated .

Preparation Methods

Synthetic Routes and Reaction Conditions

Unguisin B can be synthesized through a series of peptide coupling reactions. The synthesis typically involves the use of solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The key steps include:

Industrial Production Methods

Industrial production of this compound involves fermentation of Aspergillus species under controlled conditions. The fungal culture is grown in a suitable medium, and the cyclic peptide is extracted and purified from the culture broth. The process includes:

Chemical Reactions Analysis

Types of Reactions

Unguisin B undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified cyclic peptides with altered amino acid residues or functional groups, which can potentially exhibit different biological activities .

Scientific Research Applications

Unguisin B has several scientific research applications, including:

Mechanism of Action

The exact mechanism of action of unguisin B is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. The presence of gamma-aminobutyric acid and beta-methylphenylalanine residues suggests potential interactions with neurotransmitter receptors and other cellular proteins. Further research is needed to elucidate the precise molecular targets and pathways involved .

Comparison with Similar Compounds

Unguisin B is part of a family of cyclic heptapeptides that includes other compounds such as unguisin A, unguisin C, and unguisin J. These compounds share similar structural features but differ in the specific amino acid residues incorporated into the peptide ring. The uniqueness of this compound lies in its specific combination of amino acids, which may confer distinct biological properties. Similar compounds include:

Properties

IUPAC Name

(3R,6R,9R,12S,15R,18R)-3-(1H-indol-3-ylmethyl)-6,18-dimethyl-12-(2-methylpropyl)-9,15-di(propan-2-yl)-1,4,7,10,13,16,19-heptazacyclotricosane-2,5,8,11,14,17,20-heptone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H56N8O7/c1-19(2)16-27-35(50)45-30(20(3)4)36(51)41-23(8)32(47)42-28(17-24-18-39-26-13-10-9-12-25(24)26)34(49)38-15-11-14-29(46)40-22(7)33(48)44-31(21(5)6)37(52)43-27/h9-10,12-13,18-23,27-28,30-31,39H,11,14-17H2,1-8H3,(H,38,49)(H,40,46)(H,41,51)(H,42,47)(H,43,52)(H,44,48)(H,45,50)/t22-,23-,27+,28-,30-,31-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCFDPSTGTYYBQ-MDODTGCMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCC(=O)N1)CC2=CNC3=CC=CC=C32)C)C(C)C)CC(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)NCCCC(=O)N1)CC2=CNC3=CC=CC=C32)C)C(C)C)CC(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H56N8O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

724.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Unguisin B
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Unguisin B
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Unguisin B
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Unguisin B

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